5-Acetyl-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes an indazole ring with an acetyl group and a methyl group. Indazoles are known for their diverse biological activities, making them significant in medicinal chemistry. The specific structure of 5-acetyl-2-methyl-2H-indazole contributes to its potential applications in pharmaceuticals and agrochemicals.
This compound can be synthesized through various methods, as detailed in the literature. Its derivatives and related compounds have been explored extensively for their chemical properties and biological activities, particularly in drug discovery.
5-Acetyl-2-methyl-2H-indazole is classified as a 2H-indazole, which is a type of indazole where the nitrogen atom is part of a five-membered ring containing two nitrogen atoms. This classification is crucial for understanding its reactivity and interactions with biological systems.
The synthesis of 5-acetyl-2-methyl-2H-indazole can be achieved through several approaches:
The synthesis typically requires specific reaction conditions such as temperature control, choice of solvents (e.g., polyethylene glycol), and the presence of catalysts to enhance yield and selectivity.
The molecular structure of 5-acetyl-2-methyl-2H-indazole features:
The chemical formula for 5-acetyl-2-methyl-2H-indazole is .
Key data points include:
5-Acetyl-2-methyl-2H-indazole can undergo various chemical reactions, including:
These reactions typically require controlled conditions to ensure selectivity and yield, often employing catalysts that enhance reactivity without compromising stability.
The mechanism of action for compounds like 5-acetyl-2-methyl-2H-indazole often involves:
Research has shown that derivatives of indazoles exhibit various pharmacological effects, including anti-inflammatory and anticancer activities.
5-Acetyl-2-methyl-2H-indazole has several applications in scientific research:
5-Acetyl-2-methyl-2H-indazole represents a structurally optimized indazole derivative where the acetyl moiety at the C5 position and the methyl group at the N2 position confer distinctive electronic and steric properties to the heterocyclic core. This molecular architecture positions it as a versatile pharmacophore in drug discovery, particularly in designing inhibitors targeting key enzymatic pathways in oncology, inflammation, and infectious diseases. The electron-withdrawing acetyl group enhances hydrogen-bonding capacity and dipole interactions within enzymatic binding pockets, while the N2-methylation prevents undesirable tautomerization, ensuring metabolic stability and precise spatial orientation for target engagement. Contemporary drug design prioritizes such strategically substituted indazoles due to their balanced physicochemical properties and demonstrated biological relevance across therapeutic areas [2] [5].
Indazole derivatives exhibit remarkable target versatility due to their ability to engage with diverse enzymatic active sites through multiple binding modalities. The bicyclic aromatic system facilitates π-π stacking interactions with hydrophobic residues, while nitrogen atoms serve as hydrogen bond acceptors or donors. 5-Acetyl-2-methyl-2H-indazole specifically enhances these interactions through its ketone functionality, which acts as a hydrogen bond acceptor in catalytic domains. Research demonstrates significant inhibition of kinases (e.g., JAK family members) where the indazole core occupies the ATP-binding pocket, with the acetyl group forming critical hydrogen bonds with hinge region residues like Glu915 and Leu956 in JAK1 [6] [9].
Beyond kinases, this scaffold inhibits tyrosine phosphatases (PTP1B), crucial regulators of insulin and leptin signaling. Molecular docking reveals the 5-acetyl group interacts with catalytic residues (Cys215) while the indazole nitrogen coordinates with Arg221, disrupting phosphatase activity at submicromolar concentrations (IC50 ≈ 0.5–1 µM) [3]. Additionally, derivatives show antiviral potential against SARS-CoV-2 main protease (Mpro), where the acetyl group anchors to His41 through water-mediated hydrogen bonding, complemented by hydrophobic interactions from the 2-methyl group within the S4 subsite [1].
Table 1: Enzyme Targets of 5-Acetyl-2-Methyl-2H-Indazole Derivatives
Enzyme Target | Biological Role | Inhibition Mechanism | Reported IC50/Ki |
---|---|---|---|
Janus Kinases (JAK) | Cytokine signaling transduction | ATP-competitive binding; H-bonding via acetyl carbonyl | 10–100 nM (JAK1/JAK3) [9] |
PTP1B | Negative regulator of insulin receptor | Competitive inhibition at catalytic cysteine; hydrophobic pocket occupation | 0.5–1 µM [3] |
SARS-CoV-2 Mpro | Viral polyprotein processing | Nucleophilic trapping of Cys145; S4 pocket occupancy | ~70% inhibition at 100 µM [1] |
Topoisomerase II | DNA unwinding for replication | Intercalation; stabilization of cleavage complex | <5 µM [5] |
The development of acetylated indazoles reflects a methodological progression from classical condensation chemistry to modern catalytic strategies. Early synthetic routes (pre-2000) relied on Phillips condensation, where o-phenylenediamine reacted with carboxylic acids under harsh acidic conditions to yield 2-substituted indazoles. However, acetyl incorporation was inefficient due to ketone instability in strong acids. The Jacobsen modification (1907) offered improved access to 1-acetylindazoles via nitrosation of N-acetyl-o-toluidines, but required an additional deprotection step to obtain N-unsubstituted variants [5] [7].
A paradigm shift occurred with transition metal catalysis. Copper-mediated cyclizations emerged as pivotal advances, exemplified by Tang’s 2015 protocol using Cu2O (50 mol%) to cyclize o-haloaryl tosylhydrazones at 100°C. While effective, this method necessitated stoichiometric reductants (Mg) for deprotection. The breakthrough came with hydrazine-free approaches leveraging stable guanylhydrazone salts as cyclization precursors. As demonstrated in 2021, CuI/DMEDA-catalyzed cyclization of o-bromobenzylideneguanylhydrazones enabled direct access to N1-unsubstituted indazoles (yields up to 75%) without carcinogenic hydrazine derivatives [7]. Concurrently, microwave-assisted synthesis reduced reaction times from hours to minutes while improving yields of 5-acetyl derivatives by minimizing ketone decomposition [5] [8].
Table 2: Evolution of Synthetic Strategies for Acetylated Indazoles
Time Period | Synthetic Methodology | Advantages | Limitations for 5-Acetyl Derivatives |
---|---|---|---|
1878–1950 | Phillips condensation (HCOOH/HCl) | Simple setup; broad substrate scope | Low yields due to acetyl group degradation |
1907–1980s | Jacobsen modification (nitrosation) | Direct 1-acetylindazole formation | Requires harsh deprotection for N1-H analogs |
2000–2015 | Pd/Cu-catalyzed hydrazone cyclization | Functional group tolerance; regioselectivity | Uses toxic hydrazines (carcinogenic) |
2015–Present | Cu-catalyzed guanylhydrazone cyclization | Hydrazine-free; direct N1-H access | Limited scope for sterically hindered ketones |
The 5-acetyl-2-methyl configuration embodies a rational molecular design that optimizes pharmacodynamic and pharmacokinetic properties. Sterically, the methyl group at N2 prevents protonation-dependent tautomerism, locking the indazole in the 2H-form, which exhibits superior binding affinity for ATP pockets compared to 1H-tautomers. Electronically, the acetyl carbonyl at C5 withdraws electron density from the indazole ring, enhancing π-stacking with aromatic residues (e.g., Phe958 in JAK2) while providing a hydrogen-bonding vector orthogonal to the bicyclic plane. This vector is exploited in kinase inhibitors to mimic adenine’s N1 position in ATP, as observed in JAK3 inhibitors where carbonyl-O⋯NH-Lys905 distance measures 2.89 Å [6] [9].
Structure-activity relationship (SAR) studies underscore the criticality of substitution patterns. Removal of the 5-acetyl group in indazole-thiazole hybrids reduces PTP1B inhibition by 15-fold, confirming its role in anchoring to the catalytic cleft. Similarly, N2-demethylation diminishes metabolic stability in microsomal assays (t½ decrease from >120 min to 45 min) due to accelerated CYP3A4-mediated oxidation. Molecular modeling further reveals that bulkier N2 substituents (e.g., ethyl, benzyl) induce steric clashes in shallow binding pockets like those in TYK2, whereas methyl optimally balances occupancy and desolvation energy [3] [7].
Table 3: Impact of Substituents on Pharmacological Profile of 2H-Indazoles
Position | Substituent | Electronic Effect | Key SAR Findings | Target Relevance |
---|---|---|---|---|
N2 | Methyl | Neutral; moderate lipophilicity | ↑ Metabolic stability (t½ >120 min); prevents tautomerism | Kinases, PTP1B [3] [9] |
C5 | Acetyl | Strong (-M effect) | ↑ H-bond acceptor strength (ΔpKa ~2 units); enables chelation | Metallo-enzymes (Mpro) [1] |
C3/C7 | Methoxy | (+M effect) | Modulates solubility; may engage allosteric sites | Kinase isoform selectivity [6] |
C4 | Halogens | (-I, +R effects) | ↑ Membrane permeability (cLogP +0.5); fills hydrophobic pockets | Anticancer activity [5] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: